molecular formula C27H34N4O3S B2661132 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 863558-87-6

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2661132
CAS No.: 863558-87-6
M. Wt: 494.65
InChI Key: FXGZSLOQZLZDTO-UHFFFAOYSA-N
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Description

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, piperazine, pyridine, and sulfonamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of 4-(4-methoxyphenyl)piperazine: This intermediate can be synthesized by reacting 4-methoxyaniline with piperazine under controlled conditions.

    Preparation of 2-(pyridin-3-yl)ethylamine: This intermediate is obtained by the reduction of 3-cyanopyridine using suitable reducing agents.

    Coupling Reaction: The final step involves coupling the two intermediates with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or aromatic rings, resulting in the formation of amines or reduced aromatic systems.

    Substitution: The aromatic rings and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Halogenated or functionalized aromatic compounds.

Scientific Research Applications

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
  • N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Uniqueness

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3S/c1-20-16-21(2)27(22(3)17-20)35(32,33)29-19-26(23-6-5-11-28-18-23)31-14-12-30(13-15-31)24-7-9-25(34-4)10-8-24/h5-11,16-18,26,29H,12-15,19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGZSLOQZLZDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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